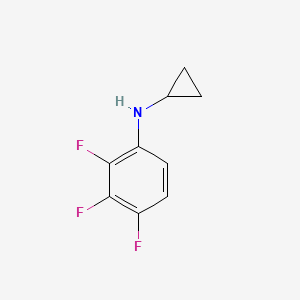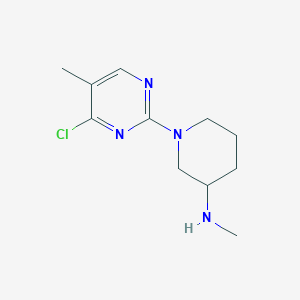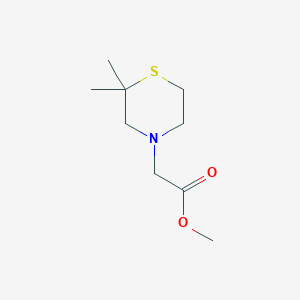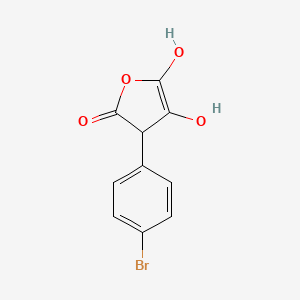
3-(4-bromophenyl)-4,5-dihydroxyfuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-4,5-dihydroxyfuran-2(3H)-one is an organic compound characterized by the presence of a bromophenyl group attached to a dihydroxyfuranone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-4,5-dihydroxyfuran-2(3H)-one typically involves the reaction of 4-bromophenylacetic acid with suitable reagents under controlled conditions. One common method includes the use of bromine and mercuric oxide to introduce the bromine atom into the phenylacetic acid through electrophilic aromatic substitution . Another method involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)-4,5-dihydroxyfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
科学的研究の応用
3-(4-Bromophenyl)-4,5-dihydroxyfuran-2(3H)-one has several scientific research applications:
作用機序
The mechanism of action of 3-(4-bromophenyl)-4,5-dihydroxyfuran-2(3H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating signal transduction pathways .
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid containing a bromine atom in the para position.
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Synthesized via Suzuki cross-coupling reaction and studied for its pharmaceutical potential.
2,3-Dihydro-furo[3,2-h]quinolines: Compounds with similar furanone structures, studied for their biological activities.
Uniqueness
3-(4-Bromophenyl)-4,5-dihydroxyfuran-2(3H)-one is unique due to its specific combination of a bromophenyl group and a dihydroxyfuranone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
1245648-42-3 |
|---|---|
分子式 |
C10H7BrO4 |
分子量 |
271.06 g/mol |
IUPAC名 |
3-(4-bromophenyl)-4,5-dihydroxy-3H-furan-2-one |
InChI |
InChI=1S/C10H7BrO4/c11-6-3-1-5(2-4-6)7-8(12)10(14)15-9(7)13/h1-4,7,12,14H |
InChIキー |
ZHKOECKNBPGJDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2C(=C(OC2=O)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



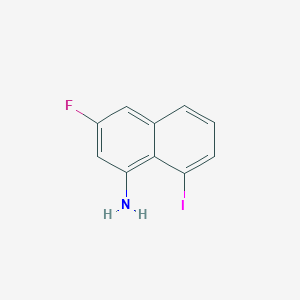
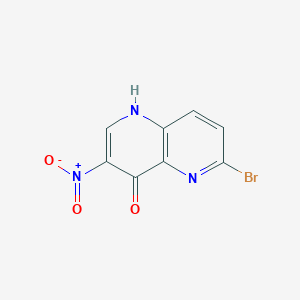
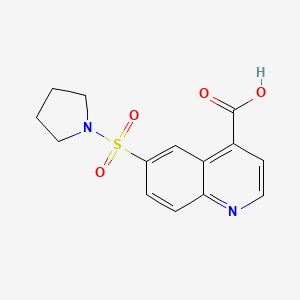
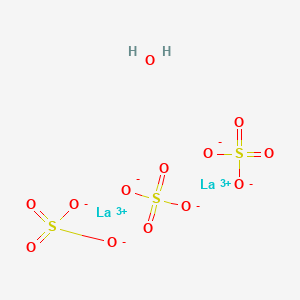

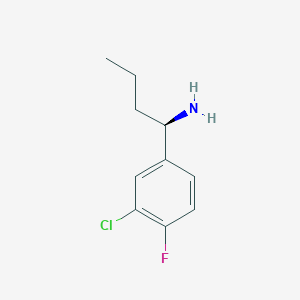
![1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one](/img/structure/B12842982.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12842988.png)
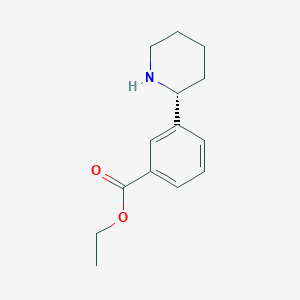
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)
